Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate
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Overview
Description
Methyl 1-oxa-2,7-diazaspiro[44]non-2-ene-3-carboxylate is a chemical compound with the molecular formula C8H12N2O3 It is part of the spiro compound family, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dihydropyrrole derivative with an ester group. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
- Ethyl 7-aryl-6,8-dioxo-1-oxa-2,7-diazaspiro non-2-ene-3-carboxylate
- 4-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
Uniqueness
Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.
Biological Activity
Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H13N2O3, with a molecular weight of approximately 184.19 g/mol. The compound features a carboxylate functional group that enhances its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C₈H₁₃N₂O₃ |
Molecular Weight | 184.19 g/mol |
CAS Number | 2649078-80-6 |
Structure | Spirocyclic |
Synthesis
The synthesis of this compound typically involves cyclization reactions of suitable precursors. A common method includes the cyclization of a dihydropyrrole derivative with an ester group, often utilizing sodium hydride as a base in solvents like tetrahydrofuran (THF) .
Antimicrobial Properties
Research indicates that this compound may exhibit significant antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antiviral Activity
In addition to antimicrobial effects, this compound has been investigated for antiviral properties. Initial findings suggest that it may inhibit viral replication through mechanisms involving enzyme inhibition or receptor modulation .
The biological activity of this compound is believed to stem from its interactions with specific molecular targets within microbial cells. This interaction could modulate enzyme activities or interfere with cellular processes essential for pathogen survival .
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of methyl 1-oxa-2,7-diazaspiro[4.4]non-2-een−3-carboxylate against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, highlighting the compound's potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
A comparative analysis was performed with structurally similar compounds to assess variations in biological activity:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Ethyl 7-(4-Bromophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-en-3-carboxylate | Contains bromine substituent | Enhanced reactivity due to halogen |
4-Bromo-3-methyl-6-tosyl-1-oxa-2,6-diazaspiro[4.4]nonan | Different diaza arrangement | Potential applications in drug design |
Methyl 7-(Phenyl)-6,8-dioxo-spiro[4.4]nonan | Variation in substituents | Offers different biological activity profiles |
This table illustrates how variations in structure can lead to differing chemical reactivity and biological activities compared to methyl 1-oxa-2,7-diazaspiro[4.4]nonan−3-carboxylate .
Properties
Molecular Formula |
C8H12N2O3 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate |
InChI |
InChI=1S/C8H12N2O3/c1-12-7(11)6-4-8(13-10-6)2-3-9-5-8/h9H,2-5H2,1H3 |
InChI Key |
VFSFTHGCKKAHBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC2(C1)CCNC2 |
Origin of Product |
United States |
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